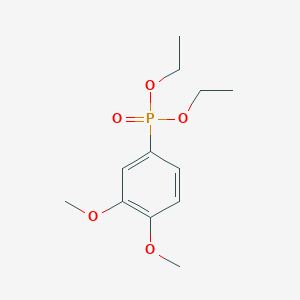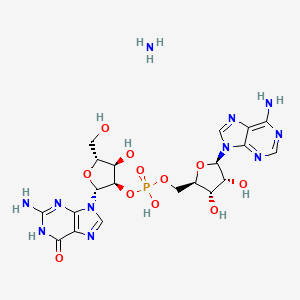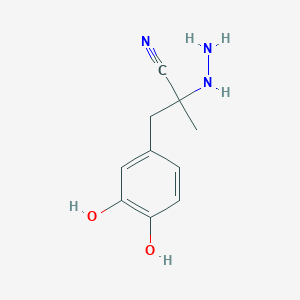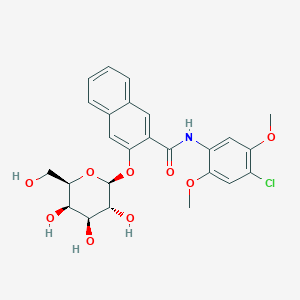
Naphthol AS-LC beta-D-galactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthol AS-LC beta-D-galactoside, also known as 2-(beta-D-galactosidoxy)naphthalene-3-carboxylic acid (2,5-dimethoxy-4-chloroanilide), is a synthetic compound with the molecular formula C25H26ClNO9 and a molecular weight of 519.93 g/mol . This compound is primarily used as a substrate for the histochemical demonstration of galactosidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-LC beta-D-galactoside involves the reaction of 2-naphthol with beta-D-galactoside under specific conditions. The process typically requires the use of protective groups to ensure the selective reaction of the hydroxyl group at the 2-position of naphthol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Naphthol AS-LC beta-D-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-D-galactoside moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted naphthols from nucleophilic substitution .
科学的研究の応用
Naphthol AS-LC beta-D-galactoside has a wide range of applications in scientific research:
作用機序
The mechanism of action of Naphthol AS-LC beta-D-galactoside involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the beta-D-galactoside moiety, releasing the naphthol derivative, which can then undergo further reactions to form colored products . This reaction is commonly used in histochemical staining to visualize enzyme activity in tissues .
類似化合物との比較
Similar Compounds
Naphthol AS-BI beta-D-glucuronide: Similar in structure but contains a beta-D-glucuronide moiety instead of beta-D-galactoside.
Naphthol AS-MX beta-D-glucoside: Contains a beta-D-glucoside moiety and is used for similar applications in enzymatic assays.
Uniqueness
Naphthol AS-LC beta-D-galactoside is unique due to its specific substrate properties for galactosidase enzymes, making it highly suitable for histochemical staining and enzymatic assays . Its ability to form colored products upon enzymatic cleavage sets it apart from other similar compounds .
特性
分子式 |
C25H26ClNO9 |
|---|---|
分子量 |
519.9 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)/t20-,21+,22+,23-,25-/m1/s1 |
InChIキー |
UJPWFVGXQNDAFV-LEKAPFLCSA-N |
異性体SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
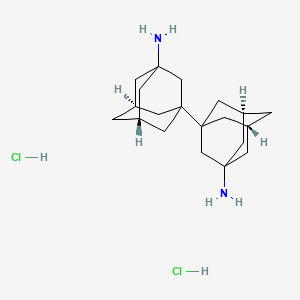
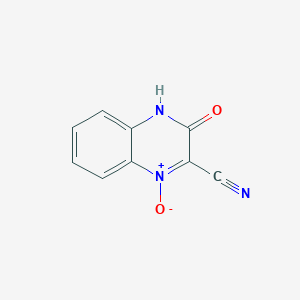
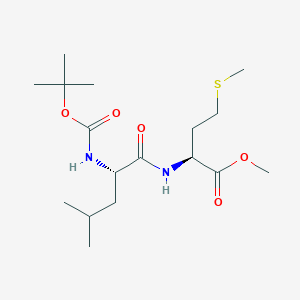


![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
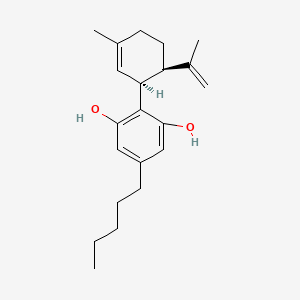
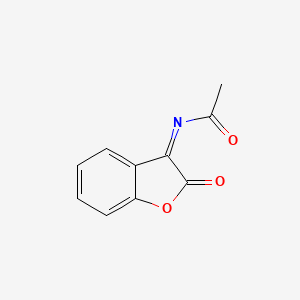
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
